molecular formula C24H26FN3O4 B3807763 1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(3-methoxybenzoyl)piperazine

1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(3-methoxybenzoyl)piperazine

Cat. No. B3807763
M. Wt: 439.5 g/mol
InChI Key: ABSWKZDMVKRPGL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a methoxy group, a fluoro group, and an oxazole ring. Piperazine rings are often found in pharmaceutical compounds due to their ability to improve solubility and bioavailability . The presence of a fluoro group can enhance the biological activity of a compound by improving its stability and lipophilicity . The oxazole ring is a heterocyclic compound that is found in many natural products and drugs, and it often contributes to the biological activity of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The piperazine ring could potentially be formed through a cyclization reaction . The methoxy and fluoro groups could be introduced through substitution reactions . The oxazole ring could be formed through a cyclodehydration reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring would introduce some rigidity into the structure, while the other functional groups could influence the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The piperazine ring could undergo substitution reactions, while the oxazole ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the piperazine ring could improve its solubility in water, while the fluoro group could enhance its lipophilicity .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action could involve interacting with a specific biological target, such as a protein or enzyme .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and uses. For example, if it were a pharmaceutical compound, potential side effects and toxicity would be important considerations .

Future Directions

Future research on the compound could involve further exploration of its potential uses, such as in the development of new drugs or materials. Additionally, studies could be conducted to better understand its properties and behavior under different conditions .

properties

IUPAC Name

[4-[[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O4/c1-16-21(26-23(32-16)17-7-8-20(25)22(14-17)31-3)15-27-9-11-28(12-10-27)24(29)18-5-4-6-19(13-18)30-2/h4-8,13-14H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSWKZDMVKRPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)F)OC)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(3-methoxybenzoyl)piperazine
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1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(3-methoxybenzoyl)piperazine
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1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(3-methoxybenzoyl)piperazine
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1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(3-methoxybenzoyl)piperazine
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1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(3-methoxybenzoyl)piperazine
Reactant of Route 6
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1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(3-methoxybenzoyl)piperazine

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